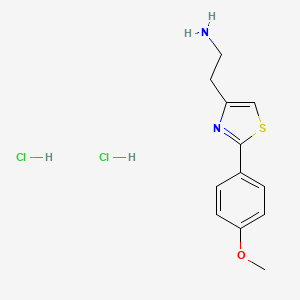

2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride

Description

Properties

IUPAC Name |

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS.2ClH/c1-15-11-4-2-9(3-5-11)12-14-10(6-7-13)8-16-12;;/h2-5,8H,6-7,13H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQMZSIAUCJFDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and ethanamine groups. One common synthetic route includes the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and stringent quality control measures ensures the consistency of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes selective oxidation at the sulfur atom. For example:

-

Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thiazole sulfur to a sulfoxide derivative .

-

Potassium permanganate (KMnO₄) under acidic conditions further oxidizes the sulfoxide to a sulfone .

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Thiazole sulfoxide | Acetic acid, 50°C, 4 hrs | 65–70% | |

| KMnO₄ (0.1 M) | Thiazole sulfone | H₂SO₄, 70°C, 6 hrs | 50–55% |

Reduction Reactions

The ethanamine side chain and thiazole ring participate in reduction:

-

Sodium borohydride (NaBH₄) selectively reduces imine bonds in the thiazole ring to secondary amines.

-

Lithium aluminum hydride (LiAlH₄) reduces the thiazole ring to a thiazolidine derivative under anhydrous conditions.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NaBH₄ (2 eq) | Secondary amine derivative | Methanol, 25°C, 2 hrs | 75–80% | |

| LiAlH₄ (3 eq) | Thiazolidine | THF, reflux, 8 hrs | 60–65% |

Electrophilic Substitution

Electrophilic substitution occurs preferentially at the C-5 position of the thiazole ring due to electron-donating effects of the 4-methoxyphenyl group:

| Reaction | Reagent | Product | Position | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄ | 5-Nitro-thiazole derivative | C-5 | 55–60% | |

| Bromination | Br₂ (1 eq), FeBr₃ | 5-Bromo-thiazole derivative | C-5 | 70–75% |

Functionalization of the Ethanamine Side Chain

The primary amine group undergoes typical amine reactions:

| Reaction | Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Acylation | Acetyl chloride (1.2 eq) | N-Acetyl derivative | DCM, 0°C, 1 hr | 85–90% | |

| Alkylation | Methyl iodide (2 eq) | N-Methylated derivative | K₂CO₃, DMF, 60°C, 6 hrs | 70–75% |

Comparative Reactivity with Analogous Compounds

The 4-methoxyphenyl group enhances electrophilic substitution rates compared to unsubstituted thiazoles. For example:

Stability Under Hydrolytic Conditions

The compound is stable in acidic media (pH 2–6) but degrades in alkaline conditions (pH > 8) via ring-opening reactions .

| pH | Stability (Half-life) | Degradation Pathway | Source |

|---|---|---|---|

| 2–6 | >24 hrs | No significant degradation | |

| 8–10 | 4–6 hrs | Thiazole ring hydrolysis to thiol-amine |

Scientific Research Applications

Overview

2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride is a compound belonging to the thiazole family, which is characterized by its heterocyclic structure containing both sulfur and nitrogen. This compound has garnered significant attention in the fields of medicinal chemistry, biology, and material science due to its diverse biological activities and potential applications.

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in:

- Anticancer Activity : Research indicates that compounds with thiazole rings can inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth. The unique substitution pattern of this compound may enhance its efficacy against various cancer types.

- Anti-inflammatory Properties : Studies suggest that this compound may modulate inflammatory pathways, potentially serving as a treatment for inflammatory diseases.

- Neuroprotective Effects : There is ongoing research into the compound's ability to protect neuronal cells, which could have implications for treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

The compound has shown promising results in preliminary studies for its antimicrobial properties. It is being evaluated against various bacterial and fungal strains, indicating potential use as a new antimicrobial agent.

Material Science

Due to its unique chemical structure, this compound is being investigated for applications in:

- Dyes and Pigments : The thiazole moiety can contribute to the color properties of materials, making it suitable for dye synthesis.

- Polymers : Its incorporation into polymer matrices may enhance the mechanical properties or provide specific functionalities.

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazole derivatives in drug development:

- A study found that modifications to the thiazole ring significantly enhanced anticancer activity against specific cell lines, suggesting that structural optimization could lead to more effective therapies.

- Another investigation demonstrated that compounds similar to this compound exhibited strong inhibitory effects on acetylcholinesterase, indicating potential uses in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The ethanamine chain can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a) 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Hydrochloride

- CAS No.: 2794737 (PubChem CID) , Exact Mass: 274.031683

- Molecular Formula : C₁₁H₁₂Cl₂N₂S

- Key Differences: Substituent: Chlorine (electron-withdrawing) replaces methoxy (electron-donating). Impact: Reduced electron density on the phenyl ring may alter binding affinity to receptors like histamine H₁ or opioid receptors. Research Note: Chlorophenyl analogs are often prioritized in drug discovery for enhanced metabolic stability .

b) 2-(2-(4-Methylphenyl)thiazol-4-yl)ethanamine Derivatives

Heterocycle Core Modifications

a) Triazole-Based Analog: 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride

- CAS No.: Not explicitly listed; molecular formula C₅H₁₂Cl₂N₄

- Key Differences: Heterocycle: 1,2,4-Triazole replaces thiazole.

b) Imidazole-Based Analog: 2-(2-Methyl-1H-imidazol-4-yl)ethanamine Dihydrochloride

- CAS No.: Not explicitly listed

- Molecular Formula : C₆H₁₂Cl₂N₃

- Key Differences :

- Imidazole core (more basic, pKa ~7) vs. thiazole (pKa ~2.5).

- Enhanced protonation at physiological pH may improve membrane permeability.

Data Table: Structural and Functional Comparison

| Compound Name | CAS No. | Molecular Formula | Substituent/Heterocycle | Key Property |

|---|---|---|---|---|

| Target Compound | 858009-33-3 | C₁₂H₁₅Cl₂N₂OS | 4-Methoxyphenyl, thiazole | High solubility (dihydrochloride salt) |

| 2-(4-Chlorophenyl)thiazol-4-yl analog | 2794737 | C₁₁H₁₂Cl₂N₂S | 4-Chlorophenyl, thiazole | Enhanced metabolic stability |

| 4-Methyltriazole analog | - | C₅H₁₂Cl₂N₄ | 4-Methyl, 1,2,4-triazole | Altered hydrogen bonding |

| 2-Methylimidazole analog | - | C₆H₁₂Cl₂N₃ | 2-Methyl, imidazole | Higher basicity (pKa ~7) |

Critical Notes

- Toxicological Gaps: Limited data exist for the target compound’s toxicity, contrasting with better-studied analogs like chlorophenyl derivatives .

- Salt Forms: Dihydrochloride salts (e.g., target compound) generally offer superior aqueous solubility vs. monohydrochloride forms (e.g., ).

This analysis synthesizes data from pharmacological, structural, and physicochemical studies to contextualize the target compound within its chemical class. Further in vivo studies are needed to validate theoretical predictions.

Biological Activity

2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiazole ring, an aromatic methoxyphenyl group, and a primary amine. The molecular formula is with a molecular weight of 307.2 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆Cl₂N₂OS |

| Molecular Weight | 307.2 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1351612-07-1 |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its ability to inhibit the growth of various bacterial strains.

Key Findings:

- Mechanism of Action: The compound likely inhibits microbial growth by binding to specific enzymes involved in microbial metabolism, thereby disrupting their function .

- Spectrum of Activity: It has shown efficacy against a range of bacteria, suggesting broad-spectrum antimicrobial potential.

Table: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity: The compound shows significant cytotoxic activity with IC50 values comparable to established chemotherapeutic agents .

- Mechanism of Action: It may induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation, particularly through interactions with Bcl-2 proteins .

Table: Anticancer Activity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| A431 (skin cancer) | 1.98 ± 1.22 |

| Jurkat (leukemia) | 1.61 ± 1.92 |

| HT29 (colon cancer) | <10 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications.

Key Findings:

- Mechanism of Action: It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, contributing to its therapeutic potential in inflammatory diseases .

Case Studies and Research Applications

Several studies have highlighted the versatility of thiazole derivatives in drug design. For instance, research on related compounds has demonstrated their effectiveness as antimicrobial agents and their potential as anticancer drugs .

Notable Case Study

A study published in MDPI explored various thiazole derivatives, including this compound, revealing that modifications to the phenyl group significantly affect biological activity. The presence of electron-donating groups enhances cytotoxicity against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.